molecular formula C12H22N2O5S B14635668 1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate CAS No. 54424-56-5

1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate

Cat. No.: B14635668
CAS No.: 54424-56-5
M. Wt: 306.38 g/mol
InChI Key: VPDJWKPWWBHTBF-UHFFFAOYSA-M
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Description

1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound consists of a pyrimidine ring with two butyl groups and a hydrogen sulfate group attached, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyrimidinones, including 1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate, can be achieved through the Biginelli reaction. This reaction involves a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions . Various catalysts such as Lewis acids and silica-supported solid acids have been used to improve the efficiency and yield of this reaction .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyrimidinones can be optimized using green chemistry approaches. For example, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide an efficient and cost-effective method for the synthesis of these compounds . This method involves solvent-free conditions and short reaction times, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dibutyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate include other dihydropyrimidinones such as:

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of butyl groups and hydrogen sulfate group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

54424-56-5

Molecular Formula

C12H22N2O5S

Molecular Weight

306.38 g/mol

IUPAC Name

1,3-dibutylpyrimidin-1-ium-2-one;hydrogen sulfate

InChI

InChI=1S/C12H21N2O.H2O4S/c1-3-5-8-13-10-7-11-14(12(13)15)9-6-4-2;1-5(2,3)4/h7,10-11H,3-6,8-9H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

VPDJWKPWWBHTBF-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=CC=[N+](C1=O)CCCC.OS(=O)(=O)[O-]

Origin of Product

United States

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